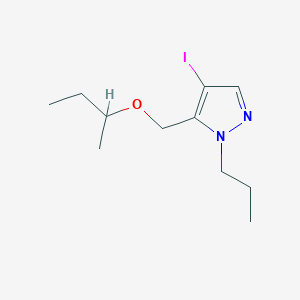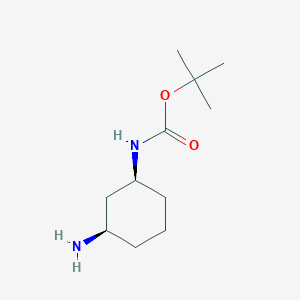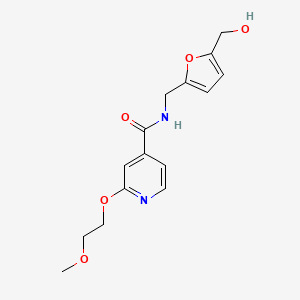![molecular formula C24H27ClN4OS B2523843 N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894881-99-3](/img/structure/B2523843.png)
N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
Research has been conducted on the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, highlighting the potential for creating novel compounds with unique structural features. These efforts are part of a broader attempt to explore the chemical space around spiro compounds, which are valued for their potential pharmacological properties (A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1995). Similar research endeavors could involve the compound , focusing on its role in the synthesis of new molecules with potential biological activity.
Exploration of Antiviral Properties
Another area of application involves the design and synthesis of spirothiazolidinone derivatives and their evaluation for antiviral activity. For instance, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and showed significant antiviral activity against influenza A/H3N2 virus, indicating the versatility of the spirothiazolidinone scaffold for developing antiviral molecules (Çağla Begüm Apaydın, B. Loy, A. Stevaert, L. Naesens, 2020). Research on compounds like N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide could similarly explore their potential antiviral properties.
Development of Antimicrobial Agents
The creation of N-halamine-coated cotton for antimicrobial and detoxification applications represents an innovative approach to leveraging chemical compounds for public health. N-halamine precursors, with structural similarities to the compound of interest, have been bonded onto cotton fabrics, showing effective antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli O157:H7 (X. Ren, A. Akdag, H. Kocer, S. D. Worley, R. Broughton, T. Huang, 2009). This research suggests potential applications in creating surface coatings or materials that leverage the antimicrobial properties of compounds with similar structural features.
Antitumor Activities
Investigations into the antitumor properties of novel compounds remain a critical area of scientific research. The synthesis and evaluation of novel compounds for their antitumor activities, as seen in various studies, highlight the ongoing search for effective cancer treatments. For example, the synthesis of thienoquinolines and their evaluation for novel heterocyclo-thieno[2,3-b]quinoline derivatives demonstrate the potential of such compounds in cancer research (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991). While the specific compound is not directly linked to these studies, the broader research context suggests potential avenues for exploring its antitumor efficacy.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-4-31-22-21(18-10-9-16(2)17(3)15-18)27-24(28-22)11-13-29(14-12-24)23(30)26-20-8-6-5-7-19(20)25/h5-10,15H,4,11-14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSTPDAHSJTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3Cl)N=C1C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523773.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2523775.png)


![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)



